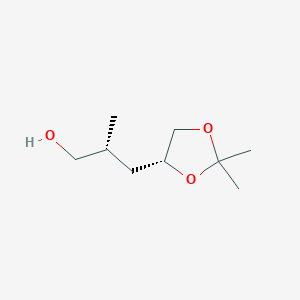

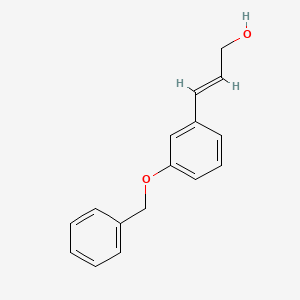

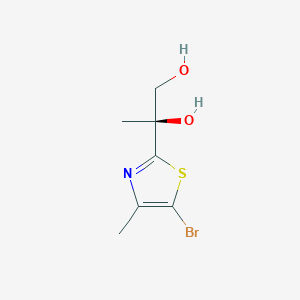

(R)-3-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol

Übersicht

Beschreibung

(R)-3-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol, or (R)-MDO, is an important organic compound used in a wide range of scientific research applications. It is a chiral molecule with a unique structure and properties that make it attractive for many different uses. It has been studied for its potential to act as a chiral catalyst, a reducing agent, a reagent for organic synthesis, and a building block for pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Structure Elucidation and Synthesis of Dioxolanes

Research into the structure and synthesis of dioxolanes, such as the compound , has led to the identification of volatile compounds emitted by certain insect species, which could have implications for understanding insect communication and developing new methods for pest control. Bohman et al. (2011) analyzed volatiles from the metasternal glands of Triatoma species, identifying new natural products including dioxolane derivatives, demonstrating a novel synthesis pathway for these compounds from 2,3-pentanediol and aldehydes or ketones (Bohman et al., 2011).

Novel Synthesis Methods for β-Amino Acids

Fernandez et al. (2006) explored a stereocontrolled synthesis method from d-glyceraldehyde to produce β-amino acids, showcasing a potential pathway to synthesize derivatives of the compound in focus, which could have applications in pharmaceutical synthesis and the development of biologically active molecules (Fernandez et al., 2006).

Advanced Synthetic Techniques for Pharmaceutical Intermediates

Mukarram et al. (2011) described a practical and efficient protocol for synthesizing ethyl-3-[(4R)-2,2-dimethyl-1,3-dioxolan4-yl]-2,2-difluoro-3-hydroxypropanoate, a crucial intermediate for gemcitabine hydrochloride, indicating the relevance of such compounds in synthesizing key pharmaceutical ingredients (Mukarram et al., 2011).

Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of 1,3-dioxolan-4-one derivatives highlights the utility of dioxolane compounds in the synthesis of nucleoside reverse transcriptase inhibitors, such as Amdoxovir, demonstrating an innovative approach to obtaining enantiopure compounds for antiviral therapies (Popp et al., 2004).

Polymer Synthesis and Material Science

Kobayashi and Takahara (2005) investigated the frictional properties of poly(2,3-dihydroxypropyl methacrylate) brushes prepared by surface-initiated atom transfer radical polymerization of a dioxolane methacrylate derivative. This research reveals the potential of dioxolane-based compounds in the development of high-density polymer brushes with specific physical properties, such as low dynamic friction coefficients in water, which could have applications in material science and engineering (Kobayashi & Takahara, 2005).

Eigenschaften

IUPAC Name |

(2R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-7(5-10)4-8-6-11-9(2,3)12-8/h7-8,10H,4-6H2,1-3H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOMSQWMIXVGAE-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1COC(O1)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]1COC(O1)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3105919.png)

![[1,2,4]Triazolo[1,5-a]pyridin-5-amine](/img/structure/B3105939.png)

![2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B3105986.png)